Cholesteryl docosapentaenoate

Description

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h8-9,11-12,14-15,17-18,20-21,30,39-40,42-46H,7,10,13,16,19,22-29,31-38H2,1-6H3/b9-8-,12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLZNHXNFMEUGA-DCDLNIKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Cholesteryl docosapentaenoate" structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl docosapentaenoate is a cholesterol ester of docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid (PUFA). As a member of the cholesteryl ester family, it plays a role in the transport and storage of cholesterol within the body. This technical guide provides a comprehensive overview of the structure, chemical properties, and relevant biological context of this compound. It includes detailed, adaptable experimental protocols for its synthesis, purification, and analysis, as well as a visualization of a signaling pathway where cholesterol esterification is implicated.

Structure and Chemical Properties

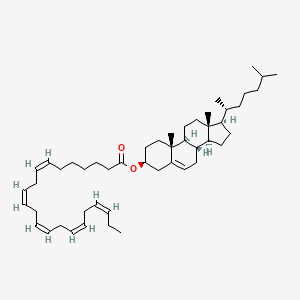

This compound is formed through the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of docosapentaenoic acid (DPA, 22:5). The structure consists of the rigid four-ring steroid nucleus of cholesterol linked to the long, flexible, and highly unsaturated acyl chain of DPA.

Below is a diagram illustrating the formation of this compound from its constituent molecules.

Cholesteryl Docosapentaenoate: A Cellular Perspective on its Biological Significance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl docosapentaenoate, an ester of cholesterol and the omega-3 polyunsaturated fatty acid docosapentaenoic acid (DPA), is a notable but under-investigated component of human lipoproteins. While direct biological functions of the intact cholesteryl ester remain largely uncharacterized in scientific literature, its metabolic fate within the cell releases two molecules with profound biological activities: cholesterol and DPA. This guide synthesizes the current understanding of this compound by examining its presence in lipoproteins, its metabolism within the cell—particularly in the context of atherosclerosis—and the well-documented biological functions of its constituent molecules. We will delve into the cellular pathways influenced by DPA, present available quantitative data on its effects, and provide insights into the experimental methodologies used to elucidate these functions.

Introduction: The Enigmatic Cholesteryl Ester

This compound is a lipid molecule synthesized within human cells and is a constituent of both high-density (HDL) and low-density (LDL) lipoproteins[1]. As a cholesteryl ester, it represents a storage and transport form of cholesterol. The biological significance of cholesteryl esters is paramount in the pathophysiology of atherosclerosis, where their accumulation in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques. While the general roles of cholesteryl esters in lipid metabolism are well-established, the specific functions attributed to the docosapentaenoate moiety are primarily inferred from studies on the free fatty acid, DPA.

Cellular Metabolism of this compound

The primary biological activity of this compound is predicated on its hydrolysis, which releases DPA and free cholesterol. This process is central to the dynamics of lipid metabolism in cells, particularly macrophages.

Lipoprotein Uptake and Intracellular Trafficking

This compound, as part of LDL particles, is taken up by cells via the LDL receptor-mediated endocytosis pathway. Following internalization, the endosomes fuse with lysosomes, where lysosomal acid lipase hydrolyzes the cholesteryl esters into free cholesterol and fatty acids. The released DPA and cholesterol are then transported to various cellular compartments to be utilized for membrane synthesis, energy storage, or as signaling molecules.

The Role in Foam Cell Formation

In the context of atherosclerosis, macrophages in the arterial intima can take up modified LDL, leading to an accumulation of cholesteryl esters in lipid droplets. The balance between the influx of cholesteryl esters, their hydrolysis by neutral cholesteryl ester hydrolase (nCEH), and the re-esterification by acyl-CoA:cholesterol acyltransferase 1 (ACAT1) determines the fate of the macrophage. An imbalance favoring esterification and storage leads to the formation of foam cells. The hydrolysis of this compound in this context would release DPA, which has known anti-inflammatory and other metabolic effects.

The following diagram illustrates the general metabolic pathway of cholesteryl esters within a macrophage.

References

The Role of Cholesteryl Docosapentaenoate in Steroidogenesis: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Steroidogenesis, the intricate process of synthesizing steroid hormones from cholesterol, is fundamental to numerous physiological functions. The availability of the precursor, cholesterol, is a critical regulatory point. Within steroidogenic cells, cholesterol is primarily stored in lipid droplets as cholesteryl esters (CEs). This guide focuses on the specific role of Cholesteryl Docosapentaenoate (CE-DPA), a cholesteryl ester of the omega-3 polyunsaturated fatty acid (PUFA) docosapentaenoic acid (DPA; 22:5n-3), in this vital process. While direct research on CE-DPA is limited, this document synthesizes current knowledge on CE metabolism and PUFA signaling to elucidate its integral role. Upon hormonal stimulation, CE-DPA is hydrolyzed by hormone-sensitive lipase (HSL), releasing cholesterol for transport into the mitochondria—the rate-limiting step in steroidogenesis—and DPA, which acts as a signaling molecule to modulate the expression of key steroidogenic enzymes. This guide provides a comprehensive overview of the underlying mechanisms, quantitative data on the effects of related PUFAs, detailed experimental protocols, and visual representations of the key pathways.

Introduction to Steroidogenesis and the Central Role of Cholesteryl Esters

Steroid hormones are a class of lipids derived from cholesterol that act as potent signaling molecules, regulating a vast array of physiological processes including metabolism, inflammation, and reproduction. The synthesis of these hormones occurs in specialized steroidogenic tissues such as the adrenal glands, gonads (testes and ovaries), and placenta.

The initial and rate-limiting step in all steroidogenic pathways is the conversion of cholesterol to pregnenolone.[1] This reaction is catalyzed by the enzyme cytochrome P450 side-chain cleavage (P450scc), located in the inner mitochondrial membrane. Consequently, the transport of cholesterol from cellular stores to the inner mitochondrial membrane is a highly regulated and critical process.

Steroidogenic cells maintain substantial stores of cholesterol within cytosolic lipid droplets, primarily in the form of CEs.[2] This esterified form allows for a compact and non-toxic storage of cholesterol. The mobilization of free cholesterol from these CE stores is a key event in the acute steroidogenic response to hormonal stimulation.

The Hydrolysis of this compound: Releasing the Precursors

This compound is a specific molecular species of CE found within the lipid droplets of steroidogenic cells. Its structure consists of a cholesterol molecule esterified to docosapentaenoic acid, a 22-carbon long-chain omega-3 polyunsaturated fatty acid. The fatty acid composition of these CEs is influenced by dietary intake.[2]

The pivotal enzyme responsible for the hydrolysis of stored CEs in steroidogenic tissues is hormone-sensitive lipase (HSL) .[3][4] HSL is activated via a signaling cascade initiated by the binding of tropic hormones (e.g., ACTH in the adrenal cortex, LH in the gonads) to their cell surface receptors. This activation is mediated by protein kinase A (PKA), which phosphorylates and activates HSL.[3]

Upon activation, HSL translocates to the surface of lipid droplets and catalyzes the hydrolysis of CEs, including CE-DPA, to yield free cholesterol and the corresponding fatty acid, in this case, docosapentaenoic acid.[4]

The Dual Role of Hydrolysis Products in Steroidogenesis

The hydrolysis of this compound yields two crucial molecules that actively participate in steroidogenesis: cholesterol and docosapentaenoic acid.

Cholesterol: The Essential Precursor

The free cholesterol released from the lipid droplet is the direct substrate for steroid hormone synthesis. It is transported to the outer mitochondrial membrane, a process that is not fully understood but is thought to involve carrier proteins. The subsequent transfer of cholesterol from the outer to the inner mitochondrial membrane is the critical, rate-limiting step in steroidogenesis and is facilitated by the Steroidogenic Acute Regulatory (StAR) protein .[1] Once in the inner mitochondrial membrane, cholesterol is converted to pregnenolone by P450scc, initiating the steroidogenic cascade.

Docosapentaenoic Acid: A Modulator of Steroidogenic Gene Expression

The released docosapentaenoic acid (DPA) is not merely a byproduct of cholesterol mobilization. As an omega-3 PUFA, DPA can act as a signaling molecule, influencing the expression of genes critical for steroidogenesis. While direct studies on DPA are less common than for its precursor eicosapentaenoic acid (EPA) and its product docosahexaenoic acid (DHA), the available evidence suggests that these PUFAs can modulate steroidogenesis at multiple levels.[5][6][7]

PUFAs have been shown to affect the transcription of key steroidogenic genes, including:

-

StAR (Steroidogenic Acute Regulatory Protein): Some studies suggest that PUFAs can inhibit the expression of the StAR protein.[6] This would represent a potential negative feedback mechanism, where high levels of free PUFAs could downregulate the rate-limiting step of cholesterol import into the mitochondria.

-

CYP11A1 (P450scc): Conversely, other research indicates that PUFAs, particularly DHA, can enhance the transcription of the cyp11a1 gene, which encodes the P450scc enzyme.[8] This would lead to an increased capacity for converting cholesterol to pregnenolone.

The precise signaling pathways through which DPA exerts these effects are still under investigation but may involve the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or modulation of other transcription factor activities.[6][9]

Quantitative Data on PUFA Effects on Steroidogenesis

Direct quantitative data for this compound is scarce. However, studies on related PUFAs provide valuable insights into the potential dose-dependent effects of DPA on steroid hormone production and gene expression.

Table 1: Effects of Dietary DHA:EPA Ratios on Steroidogenesis in Tongue Sole (Cynoglossus semilaevis) [8]

| Dietary DHA:EPA Ratio | Estradiol Production (Females) | Testosterone Production (Males) | Ovarian StAR mRNA Expression | Testicular P450c17 mRNA Expression |

| 0.68 | Baseline | Baseline | Baseline | Baseline |

| 1.09 | Significantly Enhanced | No Significant Change | Highest Expression | No Significant Change |

| 2.05 | No Significant Change | Significantly Enhanced | No Significant Change | Highest Expression |

Table 2: In Vitro Effects of PUFAs on StAR Protein Expression in Ovine Adrenals and Ovaries [6]

| Tissue | Treatment | StAR Protein Expression (Optical Density Units, Mean ± SEM) | P-value |

| Ovary | Control | 1.433 ± 0.32 | < 0.05 |

| Ovary | n-3 PUFA Diet | 0.384 ± 0.09 | |

| Adrenal | Control | 4.760 ± 0.846 | < 0.05 |

| Adrenal | n-3 PUFA Diet | 1.975 ± 0.557 |

Table 3: Effect of DPA Incubation on Gene Expression in Rat Liver Cells (as a model for lipid metabolism regulation) [5]

| Gene | Treatment (50µM DPA for 48h) | Fold Change in mRNA Expression (vs. Oleic Acid) |

| SREBP-1c | DPA | Significant Decrease |

| HMG-CoA reductase | DPA | Significant Decrease |

| ACC-1 | DPA | Significant Decrease |

| FASn | DPA | Significant Decrease |

Experimental Protocols

Analysis of Fatty Acid Composition of Cholesteryl Esters in Adrenal Glands

This protocol outlines a general method for determining the fatty acid profile of cholesteryl esters from adrenal tissue.

1. Tissue Homogenization:

-

Excise adrenal glands and remove any surrounding adipose tissue.

-

Weigh the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

2. Lipid Extraction:

-

Extract total lipids from the homogenate using the Folch method (chloroform:methanol, 2:1 v/v).

-

Add a known amount of an internal standard (e.g., cholesteryl heptadecanoate) before extraction for quantification.

3. Separation of Cholesteryl Esters:

-

Separate the cholesteryl ester fraction from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE) with a silica gel column.

4. Transesterification:

-

Transesterify the isolated cholesteryl esters to fatty acid methyl esters (FAMEs) by incubating with a reagent such as 14% boron trifluoride in methanol at 100°C for 1 hour.

5. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Analyze the FAMEs by GC-MS to identify and quantify the individual fatty acids.

-

Use a suitable capillary column (e.g., a wax column) for separation.

-

Identify fatty acids by comparing their retention times and mass spectra to known standards.

In Vitro Steroidogenesis Assay in Adrenocortical Cells

This protocol describes a method to assess the effect of DPA on steroid hormone production in a cell culture model.

1. Cell Culture:

-

Culture a suitable steroidogenic cell line (e.g., H295R human adrenocortical cells) in appropriate media until they reach 80-90% confluency.

2. Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of DPA (e.g., 0, 10, 50, 100 µM) and a stimulatory agent (e.g., forskolin to activate the cAMP pathway).

-

Include a vehicle control (e.g., ethanol or DMSO).

-

Incubate the cells for a defined period (e.g., 24 or 48 hours).

3. Sample Collection:

-

Collect the cell culture supernatant for hormone analysis.

-

Lyse the cells to extract protein for normalization or for gene/protein expression analysis.

4. Steroid Hormone Quantification:

-

Measure the concentration of the steroid hormone of interest (e.g., cortisol, corticosterone, progesterone) in the supernatant using a validated method such as:

5. Data Analysis:

-

Normalize the hormone concentrations to the total protein content of the cell lysate.

-

Perform statistical analysis to determine the significance of the effects of DPA.

Conclusion and Future Directions

This compound plays a multifaceted role in steroidogenesis. As a storage form of cholesterol, its hormonally-regulated hydrolysis by HSL provides the essential precursor for steroid hormone synthesis. The concurrent release of docosapentaenoic acid adds another layer of regulation, with this PUFA acting as a signaling molecule to modulate the expression of key steroidogenic genes. This dual function underscores the intricate interplay between lipid metabolism and endocrine signaling.

Future research should focus on several key areas:

-

Direct Quantification: Precisely quantifying the abundance of this compound in the lipid droplets of various steroidogenic tissues under different physiological conditions.

-

Enzyme Kinetics: Determining the specific activity of HSL on this compound compared to other cholesteryl ester species.

-

Signaling Pathways: Elucidating the detailed molecular mechanisms and signaling pathways through which DPA modulates the expression of StAR, CYP11A1, and other steroidogenic genes.

-

In Vivo Studies: Conducting in vivo studies with dietary supplementation of pure DPA to confirm its effects on steroid hormone profiles and the expression of the steroidogenic machinery.

A deeper understanding of the role of specific cholesteryl ester species like this compound will provide novel insights into the regulation of steroidogenesis and may open new avenues for therapeutic interventions in endocrine disorders.

References

- 1. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of lipid droplets and cholesterol metabolism in adrenal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 5. Docosapentaenoic acid (22:5n-3) down-regulates the expression of genes involved in fat synthesis in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of long-chain polyunsaturated fatty acids, eicosapentaenoic and docosahexaenoic, in the regulation of gene expression during the development of obesity: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of long-chain polyunsaturated fatty acids, eicosapentaenoic and docosahexaenoic, in the regulation of gene expression during the development of obesity: a systematic review [frontiersin.org]

- 8. Effects of different dietary DHA:EPA ratios on gonadal steroidogenesis in the marine teleost, tongue sole (Cynoglossus semilaevis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Development of a Multi-class Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Metabolic Pathways of Cholesteryl Docosapentaenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl docosapentaenoate is an endogenous cholesterol ester composed of a cholesterol molecule and docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid. As a member of the cholesteryl ester family, it plays a role in the transport and storage of both cholesterol and DPA. The metabolic pathways governing its synthesis and degradation are critical for maintaining cellular lipid homeostasis. This technical guide provides an in-depth overview of the core endogenous metabolic pathways of this compound, including the key enzymes involved, relevant experimental methodologies, and a summary of its known physiological context.

Core Metabolic Pathways

The endogenous metabolism of this compound can be divided into two main processes: biosynthesis (esterification) and catabolism (hydrolysis). These pathways are integral to the management of cellular levels of free cholesterol and polyunsaturated fatty acids.

Biosynthesis of this compound

The formation of this compound from its precursors, cholesterol and docosapentaenoic acid, is a two-step process involving the activation of the fatty acid followed by its esterification to cholesterol.

-

Activation of Docosapentaenoic Acid: Before it can be esterified to cholesterol, free docosapentaenoic acid must be activated to its coenzyme A (CoA) thioester, docosapentaenoyl-CoA. This reaction is catalyzed by the enzyme Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) . ACSL4 exhibits a preference for long-chain polyunsaturated fatty acids, including DPA.[1][2] This activation step is crucial as it provides the necessary energy for the subsequent esterification reaction.

-

Esterification to Cholesterol: The primary enzyme responsible for the intracellular synthesis of this compound is Acyl-CoA:cholesterol acyltransferase (ACAT) , also known as sterol O-acyltransferase (SOAT) .[3][4][5] Mammals have two isoforms of this enzyme, ACAT1 and ACAT2. ACAT2 , which is predominantly expressed in the liver and intestines, has been shown to utilize docosapentaenoic acid (as docosapentaenoyl-CoA) as a substrate for the esterification of cholesterol.[3] The resulting this compound can then be stored in lipid droplets or incorporated into lipoproteins for transport.

In the plasma, another enzyme, lecithin:cholesterol acyltransferase (LCAT) , is responsible for the majority of cholesteryl ester formation, particularly within high-density lipoproteins (HDL).[5][6] LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine to cholesterol.[6] While LCAT's substrate specificity can be influenced by the fatty acid composition of phospholipids, its direct and efficient utilization of DPA for cholesterol esterification is less characterized compared to ACAT2.[7][8]

Catabolism of this compound

The breakdown of this compound is a hydrolytic process that liberates free cholesterol and docosapentaenoic acid. This reaction is catalyzed by cholesteryl ester hydrolases (also known as lysosomal acid lipase).[3][5][9] This process allows the cell to access the stored cholesterol and DPA for various cellular functions, such as membrane synthesis, hormone production, or energy metabolism.

Visualization of Metabolic Pathways

The following diagrams illustrate the key steps in the biosynthesis and catabolism of this compound.

Caption: Biosynthesis pathway of this compound.

Caption: Catabolism pathway of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data on the specific tissue concentrations of this compound and the kinetic parameters of the enzymes involved in its metabolism. This compound has been identified in various tissues, including the adrenal glands, liver, plasma, and skeletal muscle.[1][2][10] The following table summarizes the key enzymes and their substrates in this pathway. Further research is required to populate this area with precise quantitative values.

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Acyl-CoA Synthetase Long-chain 4 (ACSL4) | Docosapentaenoic Acid, ATP, CoA-SH | Docosapentaenoyl-CoA, AMP, PPi | Endoplasmic Reticulum |

| Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) | Docosapentaenoyl-CoA, Cholesterol | This compound, CoA-SH | Endoplasmic Reticulum |

| Cholesteryl Ester Hydrolase | This compound, H₂O | Cholesterol, Docosapentaenoic Acid | Lysosomes, Cytosol |

Experimental Protocols

Detailed experimental protocols for the specific study of this compound metabolism are not widely published. However, general methodologies for assessing the activity of the involved enzymes and for quantifying cholesteryl esters can be adapted.

Measurement of ACAT2 Activity

The activity of ACAT2 can be determined by measuring the formation of radiolabeled cholesteryl esters from radiolabeled oleoyl-CoA and cholesterol in microsomes isolated from cells or tissues expressing ACAT2.

Protocol Outline:

-

Microsome Preparation: Isolate hepatic microsomes from tissue homogenates by differential centrifugation.

-

Substrate Preparation: Prepare a reaction mixture containing microsomal protein, and cholesterol delivered in a suitable vehicle (e.g., cyclodextrin).

-

Enzyme Inhibition (for isoform specificity): To specifically measure ACAT2 activity in samples containing both isoforms, a specific ACAT2 inhibitor (e.g., pyripyropene A) can be used to determine the ACAT1 contribution, which is then subtracted from the total ACAT activity.

-

Reaction Initiation: Start the reaction by adding a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA). While [14C]docosapentaenoyl-CoA would be ideal, its commercial availability may be limited.

-

Reaction Termination and Lipid Extraction: Stop the reaction after a defined incubation period and extract the lipids using a method such as the Folch procedure (chloroform:methanol).

-

Analysis: Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity in the cholesteryl ester spot using liquid scintillation counting.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual cholesteryl ester species.

Protocol Outline:

-

Lipid Extraction: Extract total lipids from plasma or tissue homogenates using a suitable solvent system (e.g., chloroform:methanol or hexane:isopropanol). To facilitate accurate quantification, a known amount of an appropriate internal standard (e.g., a deuterated or odd-chain cholesteryl ester) should be added before extraction.

-

Chromatographic Separation: Separate the different lipid classes using reverse-phase liquid chromatography. A C18 column is commonly used with a gradient elution of solvents such as methanol, acetonitrile, and water, often with additives like ammonium acetate to improve ionization.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of authentic this compound standard and the internal standard to calculate the concentration in the biological samples.

Logical Workflow for Studying this compound Metabolism

The following diagram outlines a logical workflow for investigating the endogenous metabolism of this compound.

Caption: Experimental workflow for investigating this compound.

Conclusion and Future Directions

The endogenous metabolic pathways of this compound are governed by the activities of ACSL4, ACAT2, and cholesteryl ester hydrolases. While the key enzymatic steps have been identified, further research is needed to fully elucidate the quantitative aspects of these pathways in various tissues and physiological states. The development of more specific analytical reagents and detailed experimental protocols will be crucial for advancing our understanding of the precise role of this compound in lipid metabolism and its potential implications for health and disease. Future studies should focus on determining the tissue-specific concentrations of this cholesteryl ester, the kinetic properties of the enzymes involved, and its potential role in any signaling cascades.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi-res.com [mdpi-res.com]

- 3. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ACAT1 and ACAT2 Membrane Topology Segregates a Serine Residue Essential for Activity to Opposite Sides of the Endoplasmic Reticulum Membrane - PMC [pmc.ncbi.nlm.nih.gov]

Cholesteryl Docosapentaenoate in Adrenal Gland Lipidomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adrenal gland, a critical hub for steroid hormone synthesis, relies on a vast and dynamic pool of lipids, primarily stored as cholesteryl esters within lipid droplets. Among these, cholesteryl esters of polyunsaturated fatty acids (PUFAs) are of particular interest due to their roles in membrane fluidity, signaling, and as precursors for bioactive molecules. This technical guide focuses on a specific and less-studied cholesteryl ester: cholesteryl docosapentaenoate (CDP) . We delve into its presence, quantification, and potential roles within the adrenal gland, supported by detailed experimental protocols and pathway visualizations to provide a comprehensive resource for researchers in lipidomics, endocrinology, and drug development.

Introduction: The Adrenal Lipidome and Steroidogenesis

The adrenal cortex is a highly specialized organ responsible for the synthesis of vital steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. This process, known as steroidogenesis, is fundamentally dependent on the availability of cholesterol. Adrenocortical cells acquire cholesterol through multiple pathways: uptake from circulating lipoproteins (LDL and HDL), de novo synthesis, and the hydrolysis of cholesteryl esters stored in intracellular lipid droplets.[1] These lipid droplets serve as a readily available reservoir of cholesterol, ensuring a rapid response to steroidogenic stimuli such as Adrenocorticotropic Hormone (ACTH).

The composition of these stored cholesteryl esters is not uniform and is influenced by dietary fatty acid intake and the activity of specific enzymes.[2] While cholesteryl oleate is often a predominant form in many tissues, the adrenal gland is uniquely enriched in cholesteryl esters of long-chain PUFAs.[3] This enrichment suggests specialized roles for these molecules beyond simple cholesterol storage. Docosapentaenoic acid (DPA, 22:5 n-3), an elongated metabolite of eicosapentaenoic acid (EPA), is one such PUFA whose ester with cholesterol, this compound, is found in the adrenal gland.

Quantitative Analysis of this compound in the Adrenal Gland

Quantitative data on the absolute concentration of this compound in the adrenal gland is limited in the existing literature. However, studies focusing on the overall cholesteryl ester profile provide valuable context and relative abundance information.

A key study in mice highlighted the importance of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) in the formation of cholesteryl esters with long-chain PUFAs in the adrenal gland. Tissue-specific ablation of ACSL4 resulted in a significant reduction in several cholesteryl ester species, including this compound. This provides strong evidence for its presence and a potential pathway for its synthesis.

Below is a summary of the quantitative changes observed in the adrenal glands of ACSL4 knockout (KO) mice compared to control mice.

Table 1: Adrenal Cholesteryl Ester Composition in ACSL4 KO Mice

| Cholesteryl Ester | Control (nmol/mg protein) | ACSL4 KO (nmol/mg protein) | % Reduction |

| This compound | Data not explicitly provided as absolute values, but significant reduction reported | Data not explicitly provided as absolute values, but significant reduction reported | Significant |

| Cholesteryl Adrenate | ~150 | ~50 | ~67% |

| Cholesteryl Docosahexaenoate | ~40 | ~10 | ~75% |

| Cholesteryl Arachidonate | ~120 | ~80 | ~33% |

Data are approximated from graphical representations in the source study and are intended for comparative purposes.

In rats, cholesteryl adrenate has been identified as a major cholesteryl ester, while other species may have different dominant forms.[4] The fatty acid composition of adrenal cholesteryl esters can also be influenced by diet, indicating a dynamic interplay between systemic lipid metabolism and adrenal lipid storage.[2]

Biosynthesis and Putative Signaling Pathways

The formation and potential signaling roles of this compound are intrinsically linked to the metabolism of its constituent parts: cholesterol and docosapentaenoic acid.

Biosynthesis of this compound

The esterification of cholesterol with DPA is catalyzed by Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) within the endoplasmic reticulum. However, the rate-limiting step for the formation of CDP is likely the availability of docosapentaenoyl-CoA. This is where ACSL4 is implicated. ACSL4 is an acyl-CoA synthetase with a preference for long-chain PUFAs, including arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[3][5] Studies have shown that ACSL4 variants can activate various highly unsaturated fatty acids, making it a key enzyme in determining the composition of adrenal cholesteryl esters.[6]

The biosynthesis of DPA itself occurs through the elongation and desaturation of shorter-chain omega-3 fatty acids, a process involving Fatty Acid Desaturase 2 (FADS2).[7]

Potential Signaling Roles

While direct signaling pathways initiated by intact this compound are not yet well-defined, its hydrolysis to release free DPA is a likely mechanism for its biological activity. The hydrolysis of stored cholesteryl esters is carried out by Hormone-Sensitive Lipase (HSL). Free DPA can then act as a signaling molecule itself or be converted to a variety of bioactive lipid mediators, such as resolvins, protectins, and maresins, which are known to have potent anti-inflammatory and pro-resolving effects.[8][9]

Furthermore, PUFAs have been shown to modulate steroidogenesis. For instance, DPA can inhibit the activity of key steroidogenic enzymes like CYP17 and CYP21, thereby potentially reducing cortisol production. The incorporation of DPA into mitochondrial phospholipids, facilitated by enzymes like FADS2, can also influence mitochondrial membrane structure and the efficiency of cholesterol import for steroidogenesis.[7]

Experimental Protocols

Accurate analysis of this compound requires meticulous sample preparation and sophisticated analytical techniques. Below are detailed protocols for the extraction and analysis of cholesteryl esters from adrenal tissue.

Lipid Extraction from Adrenal Tissue (Modified Folch Method)

This protocol is a widely used method for the extraction of total lipids from biological tissues.

Materials:

-

Adrenal tissue

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass homogenizer

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

Excise adrenal glands, remove surrounding adipose tissue, and weigh the wet tissue.

-

Homogenize the tissue in a 20-fold volume of chloroform:methanol (2:1, v/v). For 100 mg of tissue, use 2 mL of the solvent mixture.

-

Agitate the homogenate for 20-30 minutes at room temperature.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of homogenate).

-

Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Evaporate the solvent under a stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1) for further analysis.

Analysis of Cholesteryl Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of individual cholesteryl ester species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Materials:

-

Lipid extract (from 4.1)

-

Internal standard (e.g., cholesteryl heptadecanoate or a deuterated cholesteryl ester standard)

-

Mobile phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate

-

Mobile phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate

-

C18 reversed-phase analytical column

Procedure:

-

Sample Preparation: Spike the lipid extract with a known amount of internal standard.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution to separate the different lipid classes. A typical gradient might start at a low percentage of mobile phase B, increasing to a high percentage to elute the non-polar cholesteryl esters.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for cholesteryl esters is the [M+NH4]+ adduct. A common product ion for all cholesteryl esters is m/z 369.3, which corresponds to the cholesterol backbone after the loss of the fatty acyl chain and ammonia.

-

The specific MRM transition for this compound would be monitored.

-

-

Quantification:

-

Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with a pure standard of this compound.

-

Fatty Acid Analysis of Cholesteryl Esters by GC-MS

To determine the fatty acid composition of the total cholesteryl ester pool, a derivatization to fatty acid methyl esters (FAMEs) followed by gas chromatography-mass spectrometry (GC-MS) is employed.

Materials:

-

Lipid extract (from 4.1)

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v)

-

Boron trifluoride (BF3) in methanol (14%)

-

Hexane

-

Saturated NaCl solution

-

GC-MS system with a capillary column (e.g., DB-23 or similar)

Procedure:

-

Isolation of Cholesteryl Esters:

-

Spot the lipid extract onto a TLC plate and develop the plate in the appropriate solvent system.

-

Identify the cholesteryl ester band by comparison with a standard.

-

Scrape the silica containing the cholesteryl esters into a glass tube.

-

-

Transesterification:

-

Add 1 mL of 14% BF3 in methanol to the silica.

-

Heat at 100°C for 30 minutes.

-

Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto the GC column.

-

Use a temperature gradient program to separate the different FAMEs.

-

Identify the FAMEs based on their retention times and mass spectra compared to a FAME standard mixture.

-

The relative abundance of each fatty acid can be determined from the peak areas.

-

Conclusion and Future Directions

This compound is an integral, albeit not always the most abundant, component of the adrenal gland's lipid stores. Its formation is closely linked to the activity of ACSL4, highlighting the importance of specific acyl-CoA synthetases in shaping the adrenal lipidome. While its direct signaling roles are yet to be fully elucidated, its function as a storage form of the bioactive fatty acid DPA suggests its involvement in the modulation of steroidogenesis and inflammatory responses within the adrenal gland.

Future research should focus on:

-

Developing and applying robust quantitative methods to determine the absolute concentrations of this compound in the adrenal glands of various species under different physiological and pathological conditions.

-

Investigating the specific signaling pathways that may be directly influenced by this compound or its hydrolysis product, DPA, within adrenocortical cells.

-

Exploring the therapeutic potential of modulating the levels of this compound and other PUFA-containing cholesteryl esters in adrenal disorders.

This technical guide provides a foundational understanding of this compound in adrenal lipidomics and offers detailed methodologies to facilitate further research in this exciting and underexplored area.

References

- 1. [Cholesterol ester-composition of the adrenal glands of rats in various fat-rich diet regimes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]

- 3. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants [jstage.jst.go.jp]

- 6. Fatty acid desaturase 2 determines the lipidomic landscape and steroidogenic function of the adrenal gland - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Docosapentaenoic acid derived metabolites and mediators - The new world of lipid mediator medicine in a nutshell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plin2 deletion increases cholesteryl ester lipid droplet content and disturbs cholesterol balance in adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholesteryl Docosapentaenoate in Human Macrophages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl docosapentaenoate is a cholesteryl ester of docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid (PUFA). It is present in human macrophages as a component of cellular lipid droplets. The metabolism of omega-3 PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is intrinsically linked to the formation of their respective cholesteryl esters. In macrophages, the balance of free cholesterol and cholesteryl esters is critical, as the accumulation of cholesteryl esters leads to the formation of foam cells, a hallmark of atherosclerosis. While the direct biological functions of this compound are not extensively elucidated, its presence and concentration are influenced by the cellular uptake and metabolism of its precursor, DPA, and other n-3 PUFAs. This technical guide provides an in-depth overview of the current understanding of this compound in human macrophages, including its quantification, the experimental protocols to study it, and its potential role in macrophage biology.

Quantitative Data on Cholesteryl Esters in Human Macrophages

| Cholesteryl Ester Species | M1 Macrophage (Pro-inflammatory) - Estimated % of Total Cholesteryl Esters | M2 Macrophage (Anti-inflammatory) - Estimated % of Total Cholesteryl Esters |

| Cholesteryl Oleate | 45-55% | 40-50% |

| Cholesteryl Linoleate | 25-35% | 30-40% |

| Cholesteryl Arachidonate | 5-10% | 3-8% |

| Cholesteryl Eicosapentaenoate | 1-3% | 2-5% |

| This compound | 1-2% | 2-4% |

| Cholesteryl Docosahexaenoate | 1-3% | 3-6% |

| Other | <5% | <5% |

Note: This table is a hypothesized representation. Actual values can vary significantly based on experimental conditions, including the specific n-3 PUFA supplementation and the method of macrophage polarization.

Experimental Protocols

Culture of Human Monocyte-Derived Macrophages (hMDMs)

This protocol describes the differentiation of human peripheral blood monocytes into macrophages.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RPMI 1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human AB serum

Procedure:

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes using a negative selection method like the RosetteSep™ cocktail.

-

Cell Seeding: Resuspend the enriched monocytes in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of M-CSF. Seed the cells in tissue culture plates at a density of 1 x 10^6 cells/mL.

-

Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Replace the culture medium every 2-3 days with fresh medium containing M-CSF.

-

Macrophage Polarization (Optional):

-

M1 Polarization: To induce a pro-inflammatory phenotype, treat the differentiated macrophages with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) for 24-48 hours.

-

M2 Polarization: To induce an anti-inflammatory phenotype, treat the differentiated macrophages with 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13) for 24-48 hours.

-

Lipid Extraction from Macrophages

This protocol outlines the extraction of total lipids from cultured macrophages for subsequent analysis.

Materials:

-

Phosphate-buffered saline (PBS)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Nitrogen gas stream

Procedure:

-

Cell Lysis: After removing the culture medium, wash the macrophage monolayer twice with ice-cold PBS. Add a mixture of chloroform:methanol (2:1, v/v) to the cells and scrape them from the plate.

-

Phase Separation: Transfer the cell lysate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly. Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

-

Storage: Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1) and store at -80°C until analysis.

Quantification of this compound by HPLC-MS

This protocol describes the analysis of cholesteryl esters using High-Performance Liquid Chromatography coupled with Mass Spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Resuspend the dried lipid extract in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution with a mobile phase consisting of a mixture of acetonitrile, isopropanol, and water with an additive like ammonium acetate to separate the different cholesteryl ester species.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transition for this compound.

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Macrophage Lipid Analysis

Caption: Workflow for analyzing cholesteryl esters in human macrophages.

Hypothesized Signaling Pathways Involving n-3 PUFA-Derived Cholesteryl Esters

The direct signaling roles of this compound are not well-defined. However, based on the known anti-inflammatory effects of its precursor fatty acids (EPA and DHA), we can hypothesize its involvement in modulating key inflammatory and lipid metabolism pathways.

Caption: Hypothesized modulation of macrophage signaling by n-3 PUFAs.

Conclusion

This compound is a confirmed lipid component of human macrophages, with its levels being closely tied to the metabolism of dietary omega-3 polyunsaturated fatty acids. While direct evidence of its specific signaling roles is currently limited, its presence within the cholesteryl ester pool suggests a potential contribution to the overall lipid homeostasis and inflammatory status of the macrophage. The provided protocols offer a robust framework for researchers to further investigate the precise quantification and functional significance of this compound in human macrophage biology, particularly in the context of atherosclerosis and other inflammatory diseases. Further lipidomic studies are warranted to delineate the exact concentrations of this and other cholesteryl esters in different macrophage subtypes and to elucidate their specific molecular functions.

Cholesteryl Docosapentaenoate: A Technical Guide for Biochemical Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl docosapentaenoate, the ester of cholesterol and docosapentaenoic acid (DPA), is a significant polyunsaturated cholesteryl ester increasingly recognized for its role in lipid metabolism and cellular signaling. As a major component of lipoproteins, its presence and concentration in biological systems are correlated with various physiological and pathophysiological states, including atherosclerosis and inflammatory responses. This technical guide provides a comprehensive overview of this compound as a biochemical reagent for research, covering its synthesis, analytical quantification, and its application in studying cellular processes such as cholesterol homeostasis and lipid raft dynamics. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate its use in a laboratory setting.

Introduction

Cholesteryl esters are the primary form in which cholesterol is stored and transported within the body. This compound is of particular interest due to its docosapentaenoic acid (DPA) moiety, a 22-carbon omega-3 or omega-6 polyunsaturated fatty acid. The biological activities of DPA, including its influence on membrane fluidity and its role as a precursor to signaling molecules, are conferred upon the cholesteryl ester, making it a valuable tool for investigating lipid-mediated cellular events. This guide aims to equip researchers with the necessary technical information to effectively utilize this compound in their studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 70110-49-5 | [1][2] |

| Molecular Formula | C₄₉H₇₈O₂ | [1][2] |

| Formula Weight | 699.2 g/mol | [1] |

| Purity | ≥95% | [1] |

| Formulation | A solution in chloroform | [1] |

| Solubility | Chloroform: 10 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years at -20°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through both enzymatic and chemical methods.

Enzymatic Synthesis

Enzymatic synthesis offers a mild and selective method for producing cholesteryl esters. Lipases are commonly employed for this purpose.

Experimental Protocol: Enzymatic Esterification of Cholesterol with Docosapentaenoic Acid [2]

-

Reaction Mixture Preparation: Combine docosahexaenoic acid (DHA) and cholesterol in a molar ratio of 3:1 in a reaction vessel.

-

Hydration: Add 30% (w/w) water to the mixture.

-

Enzyme Addition: Add Pseudomonas lipase at a concentration of 3000 Units per gram of the reaction mixture.

-

Incubation: Incubate the mixture at 40°C with stirring at 500 rpm for 24 hours.

-

Product Extraction: After the reaction, extract the product with n-hexane under alkaline conditions.

-

Purification: Purify the extracted product using silica gel column chromatography.

-

Analysis: Confirm the product structure and purity by gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy. The IR spectrum should show a shift in the carbonyl group absorbance to a shorter wavelength, indicating ester bond formation.[2]

Chemical Synthesis

While a specific protocol for the chemical synthesis of this compound was not found in the search results, a general method for preparing cholesteryl esters involves the acylation of cholesterol with the corresponding fatty acid or its activated derivative (e.g., acyl chloride or anhydride) in the presence of a catalyst. A representative protocol for the synthesis of cholesteryl acetate is provided below, which can be adapted for docosapentaenoic acid.

Experimental Protocol: Chemical Synthesis of Cholesteryl Acetate (Adaptable for DPA)

-

Reaction Setup: In a round-bottom flask, dissolve 5 g of cholesterol in 7.5 mL of acetic anhydride (for DPA, use the corresponding anhydride or acyl chloride).

-

Reaction: Boil the solution for one hour.

-

Crystallization: Cool the reaction mixture to allow the cholesteryl ester to crystallize.

-

Purification: Filter the crystalline product and wash with cold methanol to remove unreacted starting materials.

-

Characterization: Confirm the product identity and purity by melting point analysis and spectroscopic methods.

Analytical Methodologies

Accurate quantification of this compound in biological samples is crucial for understanding its physiological roles. Several analytical techniques are available for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like cholesteryl esters after derivatization.

Experimental Protocol: GC-MS Analysis of Cholesteryl Esters [3][4]

-

Lipid Extraction: Extract total lipids from the tissue sample using an optimized Bligh and Dyer protocol.

-

Derivatization: Saponify the cholesteryl esters to release the fatty acids and cholesterol. The fatty acids are then esterified to form fatty acid methyl esters (FAMEs), and the cholesterol is silylated.

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column. The separated compounds are then detected by a mass spectrometer.

-

Quantification: Use an internal standard (e.g., a deuterated cholesterol analog) for accurate quantification. The cholesteryl esters are identified based on their retention times and mass spectra, with a characteristic base peak at m/z 368 corresponding to the cholestane fragment.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the advantage of analyzing cholesteryl esters without the need for derivatization, preserving their native structure.

Experimental Protocol: LC-MS Profiling of Cholesteryl Esters [5]

-

Lipid Extraction: Perform lipid extraction from biological samples using standard organic extraction protocols.

-

Chromatographic Separation: Separate the lipid extract on a reverse-phase C18 column using a gradient of appropriate solvents (e.g., acetonitrile/isopropanol).

-

Mass Spectrometric Detection: Detect the eluted cholesteryl esters using a high-resolution mass spectrometer (e.g., QTOF).

-

Quantification: Quantify the individual cholesteryl ester species, including this compound, based on the area of their respective peaks in the chromatogram, using an internal standard for normalization.

Applications in Biochemical Research

This compound serves as a valuable reagent in several areas of biochemical and medical research.

Atherosclerosis and Macrophage Foam Cell Formation

Cholesteryl esters are the primary lipid component of atherosclerotic plaques.[6] The accumulation of these esters within macrophages leads to the formation of foam cells, a hallmark of atherosclerosis.[7] this compound can be used to study the mechanisms of foam cell formation and the effects of polyunsaturated fatty acids on this process.

Experimental Protocol: In Vitro Macrophage Foam Cell Formation and Cholesterol Efflux Assay [8][9]

-

Cell Culture: Culture macrophage cell lines (e.g., J774A.1 or THP-1) in appropriate growth medium.

-

Cholesterol Loading: Load the cells with this compound, either as a pure compound or incorporated into lipid dispersions, to induce foam cell formation.

-

Cholesterol Efflux: To measure cholesterol efflux, first label the cells with a fluorescently-labeled cholesterol analog (e.g., BODIPY-cholesterol) overnight.

-

Incubation with Acceptors: Wash the labeled cells and incubate them with cholesterol acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).

-

Quantification: After incubation, measure the fluorescence in the medium and the cell lysate using a microplate reader. The percentage of cholesterol efflux is calculated as the fluorescence in the medium divided by the total fluorescence (medium + cell lysate).

Lipid Raft Dynamics

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in cell signaling. The incorporation of polyunsaturated fatty acids, such as DPA, into these domains can modulate their structure and function.

Experimental Protocol: Isolation of Detergent-Free Lipid Rafts [10][11]

-

Cell Lysis: Resuspend cultured cells in a base buffer (e.g., 20 mM Tris-HCl, 250 mM Sucrose, pH 7.8, with 1 mM CaCl₂ and 1 mM MgCl₂) and lyse them by mechanical disruption (e.g., passing through a narrow-gauge needle).

-

Gradient Preparation: Prepare a discontinuous OptiPrep or sucrose gradient in an ultracentrifuge tube.

-

Ultracentrifugation: Layer the cell lysate onto the gradient and centrifuge at high speed (e.g., 52,000 x g for 90 minutes at 4°C).

-

Fraction Collection: Collect fractions from the top of the gradient. Lipid rafts will be present in the low-density fractions.

-

Analysis: Analyze the collected fractions for the presence of lipid raft markers (e.g., flotillin) and the incorporation of this compound using Western blotting and mass spectrometry, respectively.

Signaling Pathways

The docosapentaenoic acid moiety of this compound can be released by cellular esterases, allowing it to participate in various signaling pathways.

LXR and SREBP Signaling

Liver X receptors (LXRs) and sterol regulatory element-binding proteins (SREBPs) are key transcription factors that regulate cholesterol and fatty acid homeostasis. LXR activation promotes cholesterol efflux, while SREBPs control the synthesis of cholesterol and fatty acids.[12][13] The presence of polyunsaturated fatty acids can influence the activity of these pathways.

Experimental Workflows

Workflow for Analyzing the Effect of this compound on Macrophage Cholesterol Efflux

Workflow for Lipid Raft Isolation and Analysis

Conclusion

This compound is a multifaceted biochemical reagent with significant potential for advancing our understanding of lipid metabolism, cellular signaling, and the pathogenesis of diseases such as atherosclerosis. Its use in research is facilitated by established methods for its synthesis and analysis. By providing detailed experimental protocols and summarizing key quantitative data, this technical guide serves as a valuable resource for scientists seeking to incorporate this compound into their research endeavors. Further investigation into the specific cellular targets and signaling pathways directly modulated by this compound will undoubtedly uncover new avenues for therapeutic intervention in lipid-related disorders.

References

- 1. Comparative lipidomics profiling of human atherosclerotic plaques. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues | bioRxiv [biorxiv.org]

- 6. Cholesteryl Ester-Rich Inclusions from Human Aortic Fatty Streak and Fibrous Plaque Lesions of Atherosclerosis: I. Crystalline Properties, Size and Internal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eicosapentaenoic acid inhibits cholesteryl ester accumulation in rat peritoneal macrophages by decreasing the number of specific binding sites of acetyl LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholesterol efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Cholesteryl Docosapentaenoate and its Link to Polyunsaturated Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl esters (CEs) are crucial molecules for the storage and transport of cholesterol within the body. The esterification of cholesterol with polyunsaturated fatty acids (PUFAs), such as docosapentaenoic acid (DPA), results in the formation of specific CE species, including cholesteryl docosapentaenoate. This technical guide provides a comprehensive overview of this compound, delving into its biochemical synthesis, its intricate relationship with PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and its implications in health and disease, with a particular focus on neurodegenerative disorders like Alzheimer's disease. This document details the enzymatic processes governing its formation, summarizes key quantitative data from relevant studies, and provides methodologies for cited experiments to facilitate further research in this critical area of lipid metabolism.

Introduction to Cholesteryl Esters and Polyunsaturated Fatty Acids

Cholesterol, an essential component of mammalian cell membranes, is esterified to fatty acids to form cholesteryl esters (CEs), which are more hydrophobic than free cholesterol. This conversion allows for the efficient packaging of cholesterol into the core of lipoproteins for transport through the bloodstream and for storage within lipid droplets in cells. The type of fatty acid esterified to cholesterol significantly influences the physicochemical properties and metabolic fate of the resulting CE.

Polyunsaturated fatty acids (PUFAs) are fatty acids containing more than one double bond in their backbone. Omega-3 PUFAs, such as eicosapentaenoic acid (EPA, 20:5n-3), docosahexaenoic acid (DHA, 22:6n-3), and docosapentaenoic acid (DPA, 22:5n-3), are of particular interest due to their wide range of biological activities, including modulation of inflammation, cardiovascular function, and neuronal health. This compound is a specific CE formed from the esterification of cholesterol with DPA.

Biochemical Synthesis of this compound

The synthesis of cholesteryl esters, including this compound, is primarily catalyzed by two key enzymes: Acyl-CoA:cholesterol acyltransferase (ACAT) and Lecithin:cholesterol acyltransferase (LCAT).

-

Acyl-CoA:cholesterol acyltransferase (ACAT): This intracellular enzyme is located in the endoplasmic reticulum and utilizes fatty acyl-CoAs and cholesterol as substrates. There are two isoforms of ACAT:

-

ACAT1: Ubiquitously expressed in various tissues.

-

ACAT2: Primarily found in the liver and intestines. ACAT1 shows a preference for oleoyl-CoA, an 18-carbon monounsaturated fatty acid.[1] In contrast, ACAT2 can utilize a broader range of unsaturated fatty acyl-CoAs.[2] The formation of this compound within cells is therefore dependent on the availability of docosapentaenoyl-CoA and the activity of ACAT isoforms.

-

-

Lecithin:cholesterol acyltransferase (LCAT): This enzyme is found in the plasma, associated with high-density lipoprotein (HDL) particles. LCAT catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the free hydroxyl group of cholesterol. The substrate preference of LCAT for PUFA-containing phosphatidylcholines is a key determinant of the composition of CEs in plasma lipoproteins.[3] Human LCAT has a preference for phosphatidylcholines containing linoleic acid (18:2) or oleic acid (18:1).[3]

The general pathways for the synthesis of cholesteryl esters are depicted in the following diagram:

Quantitative Data on this compound and PUFAs

Several studies have investigated the levels of this compound and other PUFA-containing CEs in various physiological and pathological states. The following tables summarize key quantitative findings from this research.

Table 1: Effects of DPA and EPA Supplementation on Plasma Cholesteryl Ester Composition

| Treatment | Duration | Analyte | Fold Change vs. Placebo | Reference |

| 8 g/day pure DPA | 7 days | Cholesteryl Ester-EPA | 2.0 | [4] |

| 8 g/day pure EPA | 7 days | Cholesteryl Ester-EPA | 2.7 | [4] |

Table 2: Plasma Cholesteryl Ester Levels in Alzheimer's Disease (AD)

| Patient Group | Analyte | Finding | p-value | Reference |

| AD vs. Controls | Cholesteryl Ester-DHA | Reduced in AD | <0.001 | [5][6][7] |

| AD vs. Controls | Cholesteryl Ester-EPA | Reduced in AD | <0.05 | [5] |

| AD (APOE ε3/ε4) vs. Controls (APOE ε3/ε4) | Cholesteryl Ester (20:4) | Increased in AD | 0.0387 | [8] |

| AD (APOE ε3/ε4) vs. Controls (APOE ε3/ε4) | Cholesteryl Ester (22:5) | Increased in AD | 0.0348 | [8] |

Table 3: Effects of DPA, EPA, and DHA on Plasma Cholesterol in Animal Models

| Treatment (Hamsters) | Effect on Total Cholesterol | Effect on Non-HDL-Cholesterol | Reference |

| 0.4% DPA n-3 | 29-33% reduction | 29-50% reduction | [9] |

| 0.4% DPA n-6 | 29-33% reduction | 29-50% reduction | [9] |

| 0.4% DHA | 29-33% reduction | 29-50% reduction | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Enzymatic Synthesis of Cholesteryl Esters using Immobilized Lipase

This protocol describes a general method for the synthesis of cholesteryl esters, which can be adapted for this compound by using docosapentaenoic acid as the substrate.

Materials:

-

Immobilized lipase (e.g., from Candida rugosa or Rhizopus oryzae) on a suitable support (e.g., macroporous resin).[10][11]

-

Cholesterol

-

Docosapentaenoic acid (DPA)

-

Organic solvent (e.g., n-hexane)

-

Molecular sieves (for water removal)

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine cholesterol and docosapentaenoic acid in a desired molar ratio (e.g., 1:2) in n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will need to be optimized for the specific lipase and reaction conditions.

-

Water Removal: Add molecular sieves to the reaction mixture to continuously remove water produced during the esterification reaction, thereby driving the equilibrium towards product formation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with constant stirring.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction has reached completion, separate the immobilized enzyme by filtration. The solvent can be removed under reduced pressure to obtain the crude product.

-

Purification: Purify the this compound from the crude product using column chromatography on silica gel.

ACAT Activity Assay in Cultured Cells

This protocol outlines a method to measure the activity of ACAT in cultured cells using a fluorescent cholesterol analog.

Materials:

-

Cultured cells (e.g., AC29 cells stably transfected with ACAT1 or ACAT2)[12]

-

NBD-cholesterol (fluorescent cholesterol analog)

-

Cell culture medium and supplements

-

Formaldehyde for cell fixation

-

Fluorescence microscope

Procedure:

-

Cell Culture: Culture the cells to a desired confluency (e.g., 50-75%) on appropriate culture plates or coverslips.

-

Incubation with NBD-cholesterol: Incubate the cells with a medium containing NBD-cholesterol (e.g., 1 µg/mL) for a specified period (e.g., 120 minutes).[12]

-

Cell Fixation: After incubation, wash the cells to remove excess NBD-cholesterol and fix them with formaldehyde.

-

Fluorescence Microscopy: Visualize the intracellular localization of NBD-cholesterol using a fluorescence microscope. In cells with ACAT activity, the fluorescent signal will be concentrated in lipid droplets, where the newly synthesized fluorescent cholesteryl esters are stored.

-

Quantification (Optional): The fluorescence intensity within the lipid droplets can be quantified using image analysis software to provide a measure of ACAT activity.

LCAT Activity Assay in Human Plasma

This protocol describes a fluorometric assay to measure LCAT activity in human plasma samples.

Materials:

-

Human plasma samples

-

LCAT activity assay kit (containing a fluorescent substrate, assay buffer, and read reagent)

-

96-well polypropylene and black fluorescence microplates

-

Fluorometer

Procedure:

-

Reaction Setup: In a polypropylene microplate well, combine a small volume of plasma (e.g., 4 µL) with the fluorescent LCAT substrate reagent and assay buffer to a final volume of 100 µL.[5]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2.5 hours).[5]

-

Reaction Termination and Signal Development: Add the read reagent to each well to stop the LCAT reaction and develop the fluorescent signal.

-

Fluorescence Measurement: Transfer the reaction mixture to a black fluorescence microplate and measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 340 nm / λem = 390 nm and 470 nm).[5]

-

Data Analysis: The LCAT activity is determined by the change in the ratio of the two emission intensities over time.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to the broader pathways of PUFA metabolism and cholesterol homeostasis. The following diagram illustrates the key relationships.

Conclusion

This compound represents a specific and biologically relevant class of cholesteryl esters, intricately linking the metabolic pathways of cholesterol and polyunsaturated fatty acids. Its synthesis is governed by the substrate specificities of ACAT and LCAT enzymes. The quantitative data presented highlight the significant alterations in cholesteryl-PUFA profiles, including this compound, in various conditions, notably in neurodegenerative diseases such as Alzheimer's, suggesting a potential role in their pathophysiology. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling further investigation into the precise roles of this compound and other cholesteryl-PUFAs in health and disease. A deeper understanding of these molecules and their metabolic regulation holds promise for the development of novel diagnostic markers and therapeutic strategies for a range of human disorders.

References

- 1. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. A short-term n-3 DPA supplementation study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Portal [researchportal.murdoch.edu.au]

- 6. [PDF] Plasma lipidomics analysis finds long chain cholesteryl esters to be associated with Alzheimer's disease | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. CE(20:4) and CE(22:5) cholesteryl ester levels are elevated in the plasma of Alzheimer’s disease patients with ε3/ε4 genotype [explorationpub.com]

- 9. DPA n-3, DPA n-6 and DHA improve lipoprotein profiles and aortic function in hamsters fed a high cholesterol diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. library.gcu.edu.pk [library.gcu.edu.pk]

- 12. Phosphatidylcholine substrate specificity of lecithin:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of Cholesteryl Docosapentaenoate by LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl docosapentaenoate (CDP) is a cholesteryl ester containing docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid. As an important component of lipid metabolism, the accurate quantification of CDP in biological matrices is crucial for understanding its physiological and pathological roles. Dysregulation of cholesteryl esters has been implicated in various diseases, including atherosclerosis and other cardiovascular conditions.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of lipid species like CDP.[3][4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS.

Experimental Protocols

This protocol outlines a robust method for the extraction and quantification of this compound from plasma or serum samples.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Thawing: Allow plasma/serum samples to thaw on ice.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma or serum sample.

-

Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., d7-cholesteryl palmitate in isopropanol) to each sample, vortex briefly.

-

Protein Precipitation: Add 250 µL of cold isopropanol to precipitate proteins.[6] Vortex for 30 seconds.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

-

Liquid-Liquid Extraction: Add 500 µL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Organic Phase Collection: Transfer the upper organic (hexane) layer to a clean tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 (v/v) IPA:MeOH with 0.1% formic acid and 10 mM ammonium formate).[3][4] Vortex for 15 seconds to ensure the residue is fully dissolved.

-

Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |